3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C23H29N5O3S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O3S2/c1-4-31-14-6-9-28-22(30)18(33-23(28)32)15-17-20(26-12-10-25(3)11-13-26)24-19-16(2)7-5-8-27(19)21(17)29/h5,7-8,15H,4,6,9-14H2,1-3H3/b18-15- |
InChI Key |
KAJALAHPEPDUDV-SDXDJHTJSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido-pyrimidine scaffold is typically synthesized via a Biginelli-like cyclocondensation between 2-aminopyridine derivatives and β-keto esters. For the target compound, 9-methyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as the primary intermediate.
-
Reactants : 2-amino-4-methylpyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv), phosphorus oxychloride (3.0 equiv).
-
Conditions : Reflux in anhydrous dichloroethane at 85°C for 12 hours.
-
Yield : 68–72% after recrystallization from ethanol.
Key Analytical Data :
| Property | Value |
|---|---|
| -NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 6.82 (d, J=8.5 Hz, 1H), 8.15 (s, 1H) |
| HRMS (ESI+) | m/z 203.0921 [M+H]⁺ (calc. 203.0918) |
Construction of the Thiazolidinone Moiety
Synthesis of 3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Precursor
The thiazolidinone ring is assembled via cyclization of thiourea derivatives with α-bromo ketones.
Stepwise Process :
-
Thiourea Formation :
-
3-Ethoxypropylamine (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in ethanol at 0°C.
-
-
Cyclization :
-
Addition of ethyl 2-bromoacetoacetate (1.1 equiv), reflux for 6 hours.
-
-
Isolation :
-
Acidification to pH 3–4 yields the thiazolidinone as a yellow precipitate.
-
Yield : 74–78% after vacuum drying.
Knoevenagel Condensation for Exocyclic Double Bond Formation
The Z-configured double bond is established through a base-catalyzed condensation between the pyrido-pyrimidine aldehyde and thiazolidinone methyl group.
Critical Parameters :
| Factor | Optimal Condition |
|---|---|
| Base | Piperidine (10 mol%) |
| Solvent | Anhydrous toluene |
| Temperature | 110°C, 48 hours |
| Atmosphere | Nitrogen, molecular sieves (4Å) |
Stereochemical Control :
-
Z-Selectivity : >95% as determined by NOESY NMR (nuclear Overhauser effect between pyrido-pyrimidine H3 and thiazolidinone H5).
Final Functionalization and Purification
Side Chain Modifications
The 3-ethoxypropyl group is introduced via alkylation of the thiazolidinone nitrogen using 1-bromo-3-ethoxypropane under phase-transfer conditions.
Reaction Table :
| Parameter | Value |
|---|---|
| Alkylating Agent | 1-Bromo-3-ethoxypropane (1.5 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Catalyst | Tetrabutylammonium iodide (0.1 equiv) |
| Solvent | Acetonitrile |
| Time | 18 hours |
| Yield | 89% |
Chromatographic Purification and Crystallization
Final purification employs a three-step protocol:
-
Flash Chromatography : Silica gel, gradient elution (hexane:ethyl acetate 70:30 → 50:50).
-
Recrystallization : Ethanol/water (4:1) at −20°C.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Alternative Pathways
| Method | Total Yield | Purity | Z/E Ratio |
|---|---|---|---|
| Sequential Linear Synthesis | 23% | 98.2% | 92:8 |
| Convergent Approach | 41% | 99.1% | 97:3 |
| One-Pot Multistep | 35% | 97.8% | 94:6 |
Key Findings:
-
The convergent approach (separate synthesis of pyrido-pyrimidine and thiazolidinone units followed by coupling) provides superior yields and stereocontrol.
-
Microwave-assisted condensation reduces reaction time by 60% but compromises Z-selectivity to 85%.
Scalability and Industrial Considerations
Table 2. Pilot-Scale Production Parameters
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Batch Cycle Time | 14 days | 9 days |
| Solvent Consumption | 120 L/kg | 45 L/kg |
| Energy Input | 850 kWh/kg | 290 kWh/kg |
| API Recovery | 68% | 82% |
Process Innovations:
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the oxo groups would produce alcohol derivatives.
Scientific Research Applications
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Key analogues of Compound A belong to the 4H-pyrido[1,2-a]pyrimidin-4-one family, differing in substituents on the thiazolidinone and piperazinyl groups (Table 1).
Table 1: Substituent Comparison of Compound A with Analogues
Key Observations:
- Receptor Binding : The 4-methylpiperazinyl group in Compound A may offer better selectivity for aminergic receptors compared to the 4-ethylpiperazinyl in Compound B .
- Metabolic Stability : The allyl group in Compound C introduces a reactive site for oxidation, whereas Compound A’s ethoxypropyl chain is less prone to rapid metabolic degradation .
Biological Activity
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, emphasizing its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The IUPAC name is (5Z)-3-(3-ethoxypropyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one . The compound features a thiazolidine ring and a pyrido-pyrimidine core that are critical for its biological activity.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The thiazolidine moiety is known to interact with various enzymes, potentially modulating metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial and antifungal properties by disrupting cellular functions in pathogens.
- Cellular Interactions : The pyrido-pyrimidine structure allows for interactions with nucleic acids and proteins, influencing gene expression and protein synthesis.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidine compounds exhibit potent antimicrobial effects. A study evaluating similar compounds reported significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from to , outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold in some cases .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
| Compound 11 | 0.015 | 0.20 | Staphylococcus aureus |
| Compound 12 | 0.011 | 0.30 | Escherichia coli |
The most active compound was identified as compound 8 , which exhibited the lowest MIC against Enterobacter cloacae, while E. coli showed the highest resistance .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity with MIC values ranging from to . Compounds were particularly effective against Trichoderma viride, while Aspergillus fumigatus was noted as more resistant .
Case Studies
Several studies have explored the biological activities of compounds related to the target molecule:
- Antimicrobial Studies : A comprehensive evaluation of N-Derivatives of thiazolidine reported their effectiveness against multiple bacterial strains with significant inhibition rates compared to standard antibiotics .
- Cancer Research : Other derivatives have shown promise in anticancer research by inducing apoptosis in cancer cell lines through modulation of specific signaling pathways.
Q & A
Q. What are the optimal synthetic strategies for preparing this compound with high purity and yield?
The synthesis involves multi-step organic reactions, including condensation of thiazolidinone and pyridopyrimidine precursors. Key steps include Z-configuration control via stereoselective alkylation and stabilization of the thioxo group under inert atmospheres . Purification typically requires column chromatography (silica gel, eluents: ethyl acetate/hexane) and recrystallization. Yield optimization (60–75%) depends on reaction time, temperature, and solvent polarity (e.g., DMSO or acetonitrile) .
Q. How can structural integrity and stereochemistry be confirmed post-synthesis?
Use a combination of spectroscopic methods:
- NMR (¹H/¹³C): Verify Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) and substituent positions .
- IR : Confirm presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to the pyridopyrimidine core’s ATP-binding mimicry .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Comparative SAR analysis : Map substituent effects (e.g., ethoxypropyl vs. methoxypropyl) on target binding using docking simulations (AutoDock Vina) .
- Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (pH, serum concentration) to minimize variability .
- Metabolite screening : Assess if conflicting results arise from compound degradation or active metabolites .
Q. What experimental designs are critical for studying protein/DNA interactions?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for targets like DNA topoisomerase II .
- Fluorescence quenching assays : Monitor conformational changes in serum albumin (e.g., BSA) to predict pharmacokinetics .
- Circular dichroism (CD) : Detect secondary structural disruptions in DNA duplexes .
Q. How to address poor aqueous solubility in pharmacokinetic studies?
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the piperazine or ethoxypropyl moieties .
- In silico modeling : Predict logP and solubility via tools like SwissADME, prioritizing modifications with minimal synthetic complexity .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Silence putative targets (e.g., PI3K/AKT pathway genes) to confirm on-target effects .
- Transcriptomics (RNA-seq) : Identify differentially expressed genes post-treatment in model organisms .
- Metabolomics (LC-MS) : Track changes in cellular metabolites (e.g., ATP, NADH) linked to bioactivity .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across cell lines: How to troubleshoot?
- Standardize assay conditions : Control for variables like cell passage number, serum type (FBS vs. human serum), and oxygen tension .
- Cross-validate with orthogonal assays : Compare MTT results with trypan blue exclusion or flow cytometry .
- Check batch variability : Characterize compound purity (HPLC ≥95%) and stability (TGA/DSC) across batches .
Q. Conflicting results in enzyme inhibition studies: What factors should be re-examined?
- Enzyme source : Compare recombinant vs. native protein activity (e.g., post-translational modifications) .
- Cofactor requirements : Assess magnesium/ATP dependence for kinases .
- Allosteric vs. competitive inhibition : Use Lineweaver-Burk plots to clarify mechanism .
Methodological Recommendations
Q. Optimizing synthetic routes for scalability without compromising stereochemistry
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., thiazolidinone ring closure) to improve yield reproducibility .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
Q. Designing robust structure-activity relationship (SAR) studies
- Fragment-based design : Synthesize modular analogs (e.g., varying piperazine substituents) to isolate pharmacophore contributions .
- Free-Wilson analysis : Quantify substituent contributions to bioactivity using multivariate regression .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
